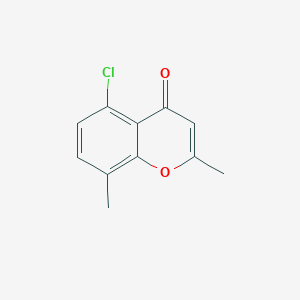

5-Chloro-2,8-dimethyl-4H-chromen-4-one

Description

Properties

Molecular Formula |

C11H9ClO2 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

5-chloro-2,8-dimethylchromen-4-one |

InChI |

InChI=1S/C11H9ClO2/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3 |

InChI Key |

MBQSPYJMIITKAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(O2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-chloro-2,8-dimethyl-4H-chromen-4-one with structurally related chromenones and benzofurans, emphasizing substituent effects on physicochemical and biological properties.

Key Observations:

Methoxy groups (e.g., in 5-hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one) increase solubility and enable stronger π-π interactions in crystal lattices, whereas methyl groups favor hydrophobic interactions in biological systems .

Hydrogen Bonding and Crystal Packing :

- Hydroxyl groups in SL1 facilitate hydrogen bonding, critical for nitric oxide inhibition , while the chloro and methyl substituents in the target compound may prioritize van der Waals interactions or halogen bonding .

- Sulfonyl-containing benzofurans (e.g., ) exhibit distinct packing via C–H···O bonds, suggesting that substituent polarity significantly influences solid-state behavior .

Comparative Pharmacological Profiles: Chlorinated chromenones (e.g., this compound) are hypothesized to exhibit longer metabolic half-lives due to reduced oxidative metabolism of the C–Cl bond compared to hydroxylated derivatives . Propyl-substituted chromen-2-ones () demonstrate antimicrobial activity linked to alkyl chain flexibility, a feature absent in the rigid, methyl-substituted target compound .

Data Table: Substituent Impact on Key Parameters

Research Findings and Implications

- Synthetic Accessibility : The chloro and methyl substituents in this compound are synthetically tractable via Friedel-Crafts alkylation and electrophilic halogenation, unlike hydroxylated analogs requiring protective group strategies .

- Structure-Activity Relationships (SAR) : Position 5 substituents (Cl vs. OH) critically modulate bioactivity, with chloro derivatives favoring kinase inhibition and hydroxylated analogs targeting oxidative stress pathways .

- Crystallographic Insights: Tools like SHELX and WinGX () enable precise determination of substituent effects on molecular conformation, as seen in the planar chromenone core versus twisted benzofurans .

Q & A

Basic: What are the established synthetic routes for 5-Chloro-2,8-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization and halogenation steps. A common approach is the Kostanecki-Robinson reaction, where substituted acetophenones undergo condensation with chloroacetic anhydride in the presence of a base (e.g., NaOH). Optimization requires orthogonal experimental design to evaluate variables like solvent polarity (e.g., N,N-dimethylacetamide), temperature (90–120°C), and catalyst type. For example, orthogonal experiments for similar chlorinated chromenones achieved 72.6% yield by adjusting solvent, temperature, and acid agents .

Advanced: How can crystallographic software (e.g., SHELX) resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs enables precise determination of bond angles, torsion angles, and anisotropic displacement parameters. For example, SHELXL refines high-resolution data to resolve positional disorders, while WinGX integrates visualization tools (ORTEP) to validate hydrogen-bonding networks. This approach is critical for distinguishing between isostructural analogs and confirming substituent positions .

Basic: What methodologies are recommended for initial biological activity screening of this compound?

Begin with in vitro assays targeting enzymes like topoisomerase II (anticancer) or bacterial DNA gyrase (antimicrobial). Use MTT assays for cytotoxicity profiling on cancer cell lines (e.g., HeLa) and broth microdilution for minimum inhibitory concentration (MIC) against pathogens like S. aureus. Confirm compound purity via HPLC (>95%) and NMR before testing .

Advanced: How can graph set analysis elucidate hydrogen-bonding patterns in its crystalline form?

Graph set analysis (G. Etter’s method) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For chromenones, intermolecular O–H···O and C–H···Cl interactions often stabilize layered packing. Tools like Mercury (CCDC) map these interactions, revealing how substituents like chloro and methyl groups influence crystal lattice energy and polymorphism .

Basic: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Standardize sample preparation (e.g., deuterated DMSO for NMR) and cross-validate with high-resolution mass spectrometry (HRMS). For example, a methyl group at C2 in chromenones causes characteristic upfield shifts (~δ 2.3 ppm in ¹H NMR); deviations may indicate incomplete methylation .

Advanced: What strategies enable selective functionalization of the chromen-4-one core for derivative synthesis?

Electrophilic aromatic substitution (EAS) at electron-rich positions (C6/C7) is feasible using nitration or sulfonation. For C4-ketone derivatization, employ hydrazine to form hydrazones, which can undergo cyclocondensation with aldehydes. Monitor regioselectivity via DFT calculations (e.g., Gaussian09) to predict reactive sites .

Advanced: How can researchers validate crystallographic data quality for this compound?

Apply the IUCr’s checkCIF guidelines to analyze residual density (>0.3 eÅ⁻³ flags errors) and ADPs. Use PLATON to detect twinning or missed symmetry. For example, a recent study on a brominated analog resolved a 0.5 Å positional error via SHELXD iterative refinement, improving the R-factor from 0.12 to 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.